N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
Overview
Description
N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with dichlorophenyl and dimethylphenyl groups. Compounds with such structures are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring is then substituted with 2,5-dichlorophenyl and 2,6-dimethylphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.
Acetylation: The final step involves the acetylation of the substituted piperazine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, subject to further research and clinical trials.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]propionamide: Contains a propionamide group.
Uniqueness
N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethylphenyl groups. This unique structure may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O/c1-14-4-3-5-15(2)20(14)25-10-8-24(9-11-25)13-19(26)23-18-12-16(21)6-7-17(18)22/h3-7,12H,8-11,13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRYMGZBIOSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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